3,5-Dinitrosalicylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

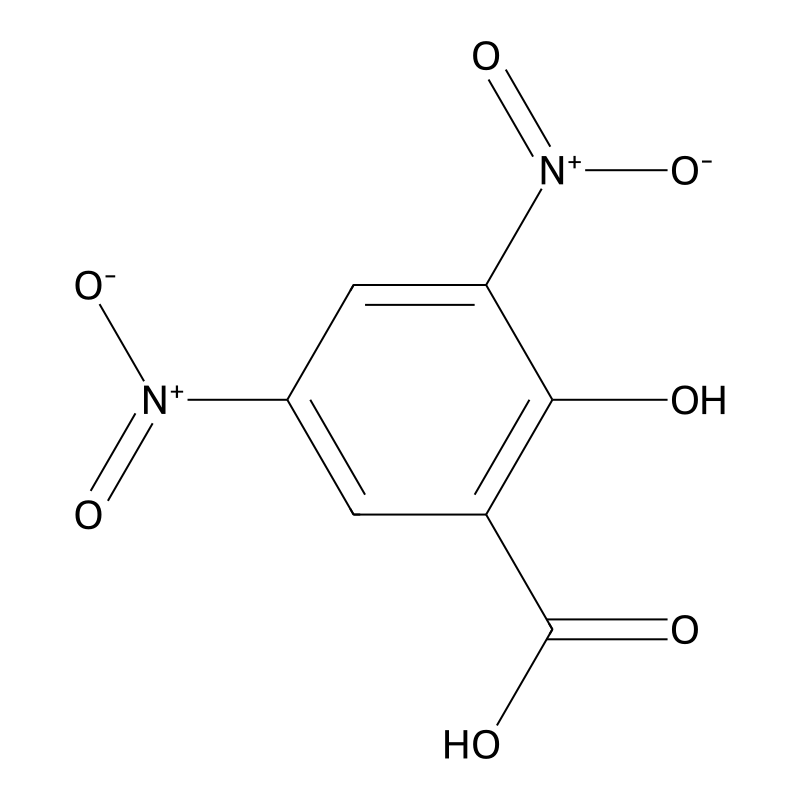

3,5-Dinitrosalicylic acid is a chemical compound classified as a monohydroxybenzoic acid, specifically a derivative of salicylic acid. Its molecular formula is , and it has a molecular weight of 228.12 g/mol. This compound features nitro substituents at the 3- and 5-positions of the aromatic ring, which contributes to its unique properties. It appears as a yellow solid and has a melting point ranging from 168 to 172 °C . The compound is soluble in water, with a solubility of approximately 50 mg/mL at room temperature .

In the context of the DNS assay, DNSA acts as an oxidizing agent. It oxidizes the carbonyl group (C=O) of the reducing sugar, breaking the glycosidic bond and forming a carboxylic acid group (COOH). This oxidation process reduces the nitro groups (NO2) of DNSA to amino groups (NH2), leading to the formation of 3-amino-5-nitrosalicylic acid []. The concentration of the reduced form of DNSA is directly proportional to the amount of reducing sugar present, allowing for quantification through colorimetry [].

3,5-Dinitrosalicylic acid is primarily known for its role in the colorimetric determination of reducing sugars. In this assay, it reacts with aldehyde groups present in reducing sugars under alkaline conditions. During this reaction, the aldehyde functional group is oxidized to the corresponding acid while the dinitrosalicylic acid is reduced to 3-amino-5-nitrosalicylic acid . The intensity of the resulting color change can be quantitatively measured, allowing for the estimation of sugar concentrations.

Key Reaction:- Reduction of 3,5-Dinitrosalicylic Acid:

- Aldehyde + 3,5-Dinitrosalicylic Acid → Carboxylic Acid + 3-Amino-5-Nitrosalicylic Acid

- Aldehyde + 3,5-Dinitrosalicylic Acid → Carboxylic Acid + 3-Amino-5-Nitrosalicylic Acid

Several methods exist for synthesizing 3,5-dinitrosalicylic acid:

- Nitration of Salicylic Acid: Salicylic acid can be nitrated using a mixture of concentrated nitric and sulfuric acids to introduce nitro groups at the desired positions.

- Recrystallization: The crude product can be purified through recrystallization from water or other suitable solvents .

3,5-Dinitrosalicylic acid has diverse applications across various fields:

- Colorimetric Assays: It is extensively used for quantifying reducing sugars in laboratory settings.

- Pharmaceuticals: The compound serves as an intermediate in organic synthesis and pharmaceutical production .

- Food Industry: Used for determining sugar content in food products.

- Biochemical Research: Employed in studies related to carbohydrate metabolism and enzyme kinetics .

Research indicates that while 3,5-dinitrosalicylic acid is effective for estimating reducing sugars, it can yield inaccurate results in the presence of other active carbonyl compounds such as furfural and hydroxymethylfurfural. These compounds can interfere with the DNS assay by also reacting with the reagent, leading to overestimations of sugar concentrations . Thus, careful consideration is necessary when using this method in complex samples.

Several compounds share structural similarities with 3,5-dinitrosalicylic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Salicylic Acid | C7H6O3 | Contains only one hydroxyl group without nitro groups. |

| 2,4-Dinitrophenol | C6H4N2O5 | Has different positioning of nitro groups; used as an herbicide. |

| 2-Nitrobenzoic Acid | C7H6N2O2 | Contains only one nitro group; used in organic synthesis. |

| 4-Nitrophenol | C6H4N2O3 | Similar structure but with different positioning; used as a precursor for dyes. |

3,5-Dinitrosalicylic acid stands out due to its specific application in carbohydrate analysis and its unique reactivity profile resulting from its dual nitro substitutions.

The synthesis of 3,5-dinitrosalicylic acid (DNSA) was first reported in the early 20th century through the nitration of salicylic acid. The process involves treating salicylic acid with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperature conditions. In a typical procedure, 138 g of salicylic acid is immersed in 588 g of 98% sulfuric acid, followed by the dropwise addition of 190 g of 98% nitric acid over 1.5 hours while maintaining the reaction temperature between 20–40°C. The exothermic nitration reaction is quenched with ice-cold water, yielding DNSA as a yellow crystalline solid with a melting point of 167.7°C and a molecular formula of C₇H₄N₂O₇.

Structural characterization through X-ray crystallography revealed that DNSA crystallizes in the monoclinic space group C 1 2 1, with unit cell parameters a = 16.487 Å, b = 5.8204 Å, and c = 13.462 Å, and an interaxial angle β = 132.58°. The presence of two nitro groups at the 3- and 5-positions of the aromatic ring and a carboxylic acid group at position 2 was confirmed via infrared spectroscopy and nuclear magnetic resonance (NMR) studies. These structural features are critical for its redox reactivity, as the electron-withdrawing nitro groups enhance the acidity of the phenolic hydroxyl group (pKa ≈ 1.3–1.8).

Early Applications in Reducing Sugar Detection

In 1921, James B. Sumner and Viola A. Graham pioneered the use of DNSA for detecting reducing sugars in biological fluids. The method relies on the reduction of DNSA’s nitro groups to amino groups in alkaline conditions, forming 3-amino-5-nitrosalicylic acid, which exhibits a strong absorption band at 540 nm. The reaction mechanism involves the oxidation of the aldehyde or ketone group in reducing sugars (e.g., glucose, fructose) to carboxylic acids, while DNSA is simultaneously reduced:

$$

\text{C₇H₄N₂O₇ + Reducing Sugar → C₇H₅N₃O₅ + Oxidized Sugar}

$$

Sumner’s initial work focused on urine analysis, but the method was quickly adapted for blood sugar quantification by precipitating proteins with sodium chloride-saturated solutions. By 1922, the DNSA assay had become a cornerstone in clinical biochemistry due to its simplicity compared to gravimetric methods. Early protocols involved mixing 500 µL of DNSA reagent with 500 µL of sample, boiling for 5 minutes, and measuring absorbance after dilution.

Evolution of the DNS Method in Mid-20th Century Biochemistry

The DNSA method underwent significant refinement in the 1950s. G. L. Miller’s 1959 study standardized the reagent composition by optimizing the concentrations of DNSA (1% w/v), sodium hydroxide (0.4% w/v), and sodium potassium tartrate (30% w/v) to improve color stability and sensitivity. Miller’s protocol achieved a linear detection range of 0.5–40 mM glucose, with a molar extinction coefficient of 1.2 × 10⁴ M⁻¹cm⁻¹ at 540 nm.

Key advancements included:

- Microtiter Plate Adaptation: By reducing reaction volumes to 50–100 µL, the assay became suitable for high-throughput screening of enzyme activities, such as glycoside hydrolases.

- Kinetic Studies: DNSA was integrated into enzyme kinetics workflows to measure initial reaction rates of amylases and cellulases. For example, McKee (2017) demonstrated its use in quantifying xylose released by xylanases with a detection limit of 0.1 µmol/min.

- Interference Mitigation: Studies in the 1970s revealed that DNSA reacts with thiols and amino acids, leading to false positives. This was addressed by incorporating blank controls and optimizing incubation times.

The method’s versatility was further demonstrated in industrial applications, such as monitoring starch hydrolysis in breweries and lactose quantification in dairy products. By the late 20th century, DNSA had supplanted older methods like Fehling’s solution due to its reproducibility and compatibility with spectrophotometric automation.

Table 1: Key Developments in DNSA Methodology (1921–1979)

Crystallographic Analysis and Tautomeric Forms

The crystallographic investigation of 3,5-dinitrosalicylic acid reveals a complex structural landscape characterized by multiple polymorphic and pseudopolymorphic forms. The monohydrate form crystallizes in the monoclinic space group C 1 2 1, exhibiting unit cell parameters of a = 16.487 Å, b = 5.8204 Å, c = 13.462 Å, with α = 90.00°, β = 132.58°, and γ = 90.00° [4]. The asymmetric unit contains four formula units (Z = 4) with Z' = 1, and the structure refinement achieved a residual factor of 0.1226 [4].

| Parameter | Value | Reference |

|---|---|---|

| Space Group | C 1 2 1 | [4] |

| Unit Cell Parameters a (Å) | 16.487 | [4] |

| Unit Cell Parameters b (Å) | 5.8204 | [4] |

| Unit Cell Parameters c (Å) | 13.462 | [4] |

| Unit Cell Parameters α (°) | 90.00 | [4] |

| Unit Cell Parameters β (°) | 132.58 | [4] |

| Unit Cell Parameters γ (°) | 90.00 | [4] |

| Z | 4 | [4] |

| Z' | 1 | [4] |

| Residual Factor | 0.1226 | [4] |

| Molecular Formula | C₇H₄N₂O₇·H₂O | [4] |

| Molecular Weight (g/mol) | 246.13 | [4] |

The molecular geometry reveals significant insights into the tautomeric behavior of 3,5-dinitrosalicylic acid. The compound exhibits resonance-assisted intramolecular hydrogen bonding between the phenolic hydroxyl group and the carboxylic acid functionality [5] [6]. This intramolecular hydrogen bond creates a six-membered ring structure that stabilizes the molecular conformation and influences the tautomeric equilibrium. The bridging hydrogen atom in this intramolecular hydrogen bond can be positioned closer to either the phenolic oxygen or the carboxylic oxygen, leading to different tautomeric forms [6].

Extensive crystallographic studies have identified seven distinct pseudopolymorphs of 3,5-dinitrosalicylic acid, with four forms obtained from dioxane solvents [7]. The formation of these pseudopolymorphs is rationalized through simultaneous oxygen-hydrogen···oxygen and carbon-hydrogen···oxygen bond formation between the donor-rich solute molecule and multiple-acceptor solvents [7]. The diversity of pseudopolymorphic forms demonstrates the compound's propensity for polymorphism and its ability to accommodate various solvent molecules in its crystal lattice through hydrogen bonding interactions.

The nitro groups in the molecular structure exhibit specific orientational preferences. One nitro group and the phenolate oxygen atom are typically coplanar with the benzene ring, while the second nitro group and the carboxylate group show slight deviations from planarity [8]. These conformational variations are measured by dihedral angles of approximately 19.4° and 24.4° for the nitro and carboxylate groups, respectively [8]. The torsion angles C2—C3—N2—O4 and C6—C5—C7—O6 are typically found to be 161.1° and 156.6°, indicating the non-planar arrangement of certain functional groups [8].

Thermodynamic Stability Under Varied Conditions

The thermodynamic stability of 3,5-dinitrosalicylic acid exhibits remarkable dependence on temperature and environmental conditions. The compound demonstrates a melting point range of 168-172°C, indicating its thermal stability at moderate temperatures [3] [9] [10] [11] [12]. The melting point consistency across multiple sources confirms the reliability of this thermal property, with various suppliers reporting values within this narrow range.

| Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | 168-172 | [3] [9] [10] [11] [12] |

| Boiling Point (°C) | 369.91 (estimate) | [11] |

| Density (g/cm³) | 1.7914 (estimate) | [11] |

| Bulk Density (kg/m³) | 400 | [13] |

| Decomposition Temperature (°C) | >228 (at 1 atm) | [14] |

| Chemical Stability | Stable at room temperature | [11] |

Thermodynamic properties derived from quantum chemical calculations using density functional theory methods with 6-31+G(d,p) basis sets provide detailed insights into the compound's energetic characteristics [15]. The calculated thermodynamic parameters include heat capacity, entropy, and enthalpy values that demonstrate the compound's energetic behavior under various conditions [15]. These theoretical investigations complement experimental observations and provide a comprehensive understanding of the compound's thermodynamic landscape.

The compound exhibits stability under normal temperatures and pressures, remaining chemically stable at ambient conditions [10]. However, it shows incompatibility with strong oxidizing agents, strong bases, and strong acids, which can lead to decomposition or unwanted chemical reactions [11]. The decomposition temperature exceeds 228°C at standard atmospheric pressure, indicating significant thermal stability [14].

Temperature-dependent studies reveal that 3,5-dinitrosalicylic acid maintains its structural integrity across a wide temperature range. The crystalline forms show temperature-dependent behavior, with some polymorphic transitions potentially occurring at elevated temperatures. The thermal analysis data suggests that the compound can undergo controlled thermal processes without decomposition below its melting point, making it suitable for various thermal processing applications.

Solubility Profiles and Solvent Interactions

The solubility behavior of 3,5-dinitrosalicylic acid demonstrates remarkable variation across different solvent systems, revealing complex solute-solvent interactions that govern dissolution processes. Comprehensive solubility measurements conducted over the temperature range of 278.15 to 323.15 K in fourteen pure solvents establish a clear solubility hierarchy [16] [17] [18].

| Solvent | Solubility Order | Relative Solubility | Reference |

|---|---|---|---|

| N-Methyl-2-pyrrolidinone | 1 (highest) | ~10⁵ × water | [16] [17] [18] |

| N,N-Dimethylformamide | 2 | Very high | [16] [17] [18] |

| Dimethyl sulfoxide | 3 | High | [16] [17] [18] |

| Ethanol | 4 | High | [16] [17] [18] |

| Ethyl acetate | 5 | Moderate | [16] [17] [18] |

| n-Propanol | 6 | Moderate | [16] [17] [18] |

| 1,4-Dioxane | 7 | Moderate | [16] [17] [18] |

| Isopropanol | 8 | Moderate | [16] [17] [18] |

| Ethylene glycol | 9 | Low | [16] [17] [18] |

| Isobutanol | 10 | Low | [16] [17] [18] |

| n-Butanol | 11 | Low | [16] [17] [18] |

| Acetonitrile | 12 | Very low | [16] [17] [18] |

| Cyclohexane | 13 | ~10⁴ × water | [16] [17] [18] |

| Water | 14 (lowest) | Reference (1.0) | [16] [17] [18] |

The solubility data reveals extraordinary variations, with N-methyl-2-pyrrolidinone exhibiting approximately 10⁵ times higher solubility compared to water, while cyclohexane shows solubility approximately 10⁴ times higher than water [16]. This dramatic solubility enhancement in organic solvents compared to water reflects the compound's amphiphilic nature and its ability to form favorable interactions with aprotic polar solvents.

Linear solvation energy relationship analysis demonstrates that dipolarity-polarizability and solubility parameters are principally responsible for governing the dissolution behavior [16] [19]. The solvent-solute interactions involve multiple mechanisms, including hydrogen bonding, dipole-dipole interactions, and London dispersion forces. The remarkably high solubility in N-methyl-2-pyrrolidinone and N,N-dimethylformamide indicates strong hydrogen bonding capabilities of these solvents with the multiple hydrogen bond acceptor and donor sites present in 3,5-dinitrosalicylic acid.

Temperature dependence studies reveal positive temperature coefficients for solubility in all investigated solvents, indicating endothermic dissolution processes [16] [17]. The dissolution thermodynamics, analyzed through van't Hoff plots, provide quantitative measures of enthalpy and entropy changes associated with the dissolution process. The Wilson model, Apelblat equation, Non-Random Two-Liquid model, and λh equation successfully describe the experimental solubility data with root-mean-square deviation values not exceeding 52.93 × 10⁻⁴ and relative average deviation values below 6.04 × 10⁻² [16].

Preferential solvation studies in binary aqueous mixtures reveal that 3,5-dinitrosalicylic acid exhibits preferential solvation by organic cosolvents in middle and cosolvent-rich mixtures [19]. The positive values of preferential solvation parameters suggest that the compound acts as a Lewis acid in its interactions with surrounding solvent molecules, forming favorable complexes that enhance solubility [19].

Water solubility measurements indicate a value of 20 grams per liter at 20°C [14], corresponding to the compound's hydrophilic character derived from its carboxylic acid and phenolic hydroxyl groups. The pH of aqueous solutions ranges from 1.3 to 1.8 for a 10 g/L solution at 20°C, reflecting the acidic nature of the compound due to both carboxylic acid and phenolic acid functionalities [11] [20] [13].

Spectroscopic Signatures Across Wavelengths

The spectroscopic characteristics of 3,5-dinitrosalicylic acid provide comprehensive insights into its electronic structure, vibrational modes, and magnetic environments. Ultraviolet-visible spectroscopy reveals a characteristic absorption maximum at 279 nanometers, attributed to π-π* transitions involving intra-ligand charge transfer processes [21]. This absorption band reflects the extended conjugation within the aromatic system and the electron-withdrawing effects of the nitro substituents.

| Technique | Value | Assignment | Reference |

|---|---|---|---|

| UV-Visible (λmax, nm) | 279 (π-π* transition) | Intra-ligand charge transfer | [21] |

| Infrared (O-H stretch, cm⁻¹) | 3260 (broad) | Hydrogen-bonded O-H | [21] |

| Infrared (C=O stretch, cm⁻¹) | 1680, 1669 | Carboxylic acid C=O | [21] |

| Infrared (N-O stretch, cm⁻¹) | 2104 | Nitro group asymmetric stretch | [21] |

| Infrared (C-N stretch, cm⁻¹) | 1614 | Aromatic C-N | [21] |

| Infrared (C-O stretch, cm⁻¹) | 1236 | Phenolic C-O | [21] |

| ¹H NMR (OH, ppm) | 11.24 (DMSO-d₆) | Carboxylic acid proton | [21] |

| ¹H NMR (Ar-H, ppm) | 7.0-8.0 (multiplet) | Aromatic protons | [21] |

| ¹³C NMR (C=O, ppm) | 210.0 (base peak) | Carbonyl carbon | [22] |

| Mass Spectrometry (M⁺, m/z) | 228 (molecular ion) | Molecular ion peak | [22] |

Infrared spectroscopy provides detailed information about the vibrational characteristics of functional groups within the molecular structure. The broad absorption band at 3260 cm⁻¹ corresponds to the hydrogen-bonded hydroxyl stretch, indicating the presence of intramolecular hydrogen bonding between the phenolic hydroxyl and carboxylic acid groups [21]. The carbonyl stretching vibrations appear as distinct bands at 1680 and 1669 cm⁻¹, representing different conformational states or hydrogen bonding environments of the carboxylic acid functionality [21].

The nitro group asymmetric stretching vibration at 2104 cm⁻¹ confirms the presence of these electron-withdrawing substituents [21]. The aromatic carbon-nitrogen stretching mode at 1614 cm⁻¹ and the phenolic carbon-oxygen stretch at 1236 cm⁻¹ provide additional confirmation of the substitution pattern and electronic environment [21]. These vibrational frequencies reflect the electron-withdrawing effects of the nitro groups, which influence the electron density distribution throughout the aromatic system.

Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that reflect the electronic environments of different nuclei. Proton nuclear magnetic resonance spectroscopy in dimethyl sulfoxide-d₆ shows the carboxylic acid proton at 11.24 parts per million, indicating strong deshielding due to hydrogen bonding and the electron-withdrawing effects of nearby functional groups [21]. The aromatic protons appear as a multiplet in the 7.0-8.0 parts per million region, consistent with the substitution pattern and electronic effects of the nitro and hydroxyl substituents [21].

Carbon-13 nuclear magnetic resonance spectroscopy provides insights into the carbon framework and electronic distribution. The carbonyl carbon appears at 210.0 parts per million as the base peak, reflecting the significant deshielding experienced by this carbon due to the electron-withdrawing effects of the attached oxygen and the overall molecular environment [22]. The gauge-independent atomic orbital method calculations correlate well with experimental nuclear magnetic resonance chemical shifts, validating the theoretical understanding of the electronic structure [15].

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 228, corresponding to the molecular weight of 3,5-dinitrosalicylic acid [22]. The fragmentation pattern provides additional structural information, with characteristic loss patterns reflecting the elimination of functional groups under electron impact conditions. The mass spectral data support the structural assignment and provide confirmation of the molecular formula and substitution pattern.

The nitration of salicylic acid to produce 3,5-dinitrosalicylic acid represents one of the most important electrophilic aromatic substitution reactions in industrial organic chemistry. The mechanism proceeds through the generation of the nitronium ion (NO₂⁺) as the active electrophile, which attacks the electron-rich aromatic ring of salicylic acid [1] [2].

The fundamental mechanism involves the formation of nitronium ions from the nitrating mixture. In concentrated nitric acid systems, self-dehydration occurs according to the equilibrium: 2HNO₃ ⇌ NO₂⁺ + NO₃⁻ + H₂O [2]. When sulfuric acid is present, an additional ionization pathway becomes dominant: HNO₃ + H₂SO₄ ⇌ NO₂⁺ + HSO₄⁻ + H₂O [2]. This latter mechanism is particularly significant in industrial processes as it provides higher concentrations of the nitronium ion under controlled conditions.

The regioselectivity of the nitration process is governed by the electronic effects of the existing substituents on the salicylic acid molecule. The hydroxyl group (-OH) acts as an electron-donating group, activating the aromatic ring toward electrophilic substitution and directing the nitronium ion to ortho and para positions relative to itself [1]. Conversely, the carboxylic acid group (-COOH) functions as an electron-withdrawing group, deactivating the ring and directing substitution to meta positions. The predominant effect of the hydroxyl group results in nitration occurring primarily at the 3- and 5-positions, with the 5-position being kinetically favored [3] [4].

Temperature plays a critical role in determining the reaction pathway and product distribution. At lower temperatures (0-20°C), mononitration predominates, yielding primarily 5-nitrosalicylic acid with smaller amounts of 3-nitrosalicylic acid [5] [3]. As temperature increases to 40-70°C, the formation of dinitrated products becomes more favorable, ultimately leading to 3,5-dinitrosalicylic acid formation [5]. The kinetic analysis reveals that the nitration follows a global second-order kinetic law, with first-order dependencies on both substrate and nitric acid concentrations [3] [6].

Mass transfer considerations become particularly important in industrial-scale nitration processes. The reaction occurs at the interface between the organic substrate and the nitrating acid phase, making efficient mixing essential for optimal reaction rates and selectivity [7] [8]. Microreactor studies have demonstrated that mass transfer limitations can significantly impact both conversion rates and product distribution, with higher flow rates improving mixing efficiency and reaction outcomes [7] [9].

Catalytic Optimization for High-Yield Synthesis

Modern industrial synthesis of 3,5-dinitrosalicylic acid employs sophisticated catalytic systems designed to maximize yield while maintaining selectivity and operational safety. The most widely used catalytic approach involves the combination of concentrated sulfuric acid with nitric acid, where sulfuric acid serves both as a catalyst and a dehydrating agent [5] [8].

Table 1: Comparison of Nitrating Systems for Salicylic Acid

| Nitrating System | Temperature (°C) | Residence Time (min) | Yield (%) | Selectivity 5-nitro vs 3-nitro | Reference |

|---|---|---|---|---|---|

| HNO3/H2SO4/H2O (Mixed acid) | 20 | 480 | 75 | 2.5:1 | [3] |

| HNO3/AcOH | 70 | 16 | 94 | 3.2:1 | [3] |

| HNO3/Ac2O/AcOH | 20 | 480 | 73 | 2.1:1 | [3] |

| Aqueous HNO3 (70% wt) | 70 | 16 | 64 | 1.8:1 | [3] |

| Concentrated HNO3 + H2SO4 | 0-40 | 90 | 84 | 2.8:1 | [5] |

The optimization of catalytic systems has revealed that fuming sulfuric acid containing sulfur trioxide (oleum) provides superior performance compared to concentrated sulfuric acid alone [8]. The enhanced activity results from the stronger dehydrating capacity of oleum, which more effectively removes water from the reaction mixture and maintains higher concentrations of active nitronium ions. Studies have shown that using 1.1 equivalents of fuming nitric acid with oleum can achieve yields exceeding 85% while maintaining excellent selectivity for the desired dinitro product [8].

Alternative catalytic approaches have been developed to address environmental and safety concerns associated with traditional mixed acid systems. The nitric acid/acetic acid system represents a promising alternative that offers several advantages including improved product separation, reduced waste generation, and enhanced safety profiles [3] [4] [6]. This system achieves comparable yields to mixed acid nitration while operating under milder conditions and producing more manageable waste streams.

Table 3: Catalytic Systems for High-Yield Synthesis

| Catalyst Type | Loading (mol %) | Temperature (°C) | Yield (%) | Selectivity | Advantages |

|---|---|---|---|---|---|

| Concentrated H2SO4 | 100-200 | 0-40 | 80-90 | High | Proven industrial method |

| Fuming H2SO4 + SO3 | 110-150 | 20-60 | 85-95 | Very High | Highest activity |

| Zeolite H-β | 5-20 | 80-120 | 70-85 | Medium | Environmentally friendly |

| Triflic acid (CF3SO3H) | 10-50 | 0-25 | 75-88 | High | High selectivity |

| Solid acid catalysts | 1-10 | 60-100 | 65-80 | Medium | Easy separation |

| Lewis acids (AlCl3, FeCl3) | 5-25 | 20-50 | 60-75 | Low-Medium | Low cost |

Continuous flow microreactor technology has emerged as a powerful tool for optimizing nitration reactions. These systems enable precise control over reaction parameters including temperature, residence time, and reagent mixing, leading to improved yields and reduced byproduct formation [7] [10]. The enhanced heat transfer capabilities of microreactors allow for better temperature control, which is crucial for preventing thermal runaway and maintaining selectivity [7] [8].

Recent developments in solid acid catalysis have shown promise for more sustainable nitration processes. Zeolite catalysts, particularly H-β zeolites, demonstrate high para-selectivity due to steric constraints within the zeolite cavities [11]. While yields are typically lower than conventional acid systems, the environmental benefits and easier product separation make these systems attractive for specific applications [11].

Large-Scale Manufacturing Process Controls

Industrial production of 3,5-dinitrosalicylic acid requires sophisticated process control systems to ensure consistent product quality, operational safety, and environmental compliance. The inherently exothermic nature of nitration reactions necessitates precise temperature control to prevent thermal runaway while maintaining optimal reaction conditions [12] [13].

Table 2: Industrial Process Parameters for 3,5-Dinitrosalicylic Acid Production

| Parameter | Typical Range | Optimal Value | Critical Considerations |

|---|---|---|---|

| Reaction Temperature | 15-80°C | 20-40°C | Thermal runaway prevention |

| Pressure | 1-5 atm | 1 atm | Safety and equipment limits |

| Mixing Rate | 200-800 rpm | 400 rpm | Mass transfer optimization |

| HNO3 Concentration | 65-98% | 90-95% | Selectivity control |

| H2SO4 Concentration | 85-98% | 95-98% | Water scavenging |

| Substrate Loading | 0.1-0.5 M | 0.33 M | Heat generation control |

| Residence Time | 0.5-8 hours | 1-2 hours | Complete conversion |

| Heat Removal Rate | 50-200 W/L | 100-150 W/L | Temperature control |

Modern industrial nitrators employ advanced heating and cooling systems capable of rapid temperature adjustment. Heat removal rates of 100-150 watts per liter are typically required to maintain isothermal conditions during the highly exothermic nitration phase [13]. Emergency cooling systems and automatic shutdown procedures are integral safety features that activate when temperature excursions exceed predetermined limits [12] [14].

Agitation systems in large-scale nitrators must provide adequate mixing to ensure uniform heat and mass transfer while avoiding excessive shear that could promote undesired side reactions. Computational fluid dynamics modeling has become standard practice for optimizing impeller design and positioning to achieve optimal mixing patterns [13]. Typical mixing rates range from 200-800 rpm, with 400 rpm representing the optimal balance between mass transfer efficiency and power consumption [14].

Continuous monitoring systems track critical process parameters including temperature profiles, acid concentrations, reaction pH, and off-gas composition. Advanced process control algorithms automatically adjust reagent feed rates, cooling water flow, and agitation speed to maintain optimal conditions [14] [15]. These systems incorporate predictive models that anticipate potential process deviations and implement corrective actions before problems occur.

The scale-up from laboratory to industrial production requires careful consideration of heat and mass transfer limitations. Industrial reactors typically operate with residence times of 1-2 hours compared to the much shorter times achievable in laboratory-scale systems [8] [10]. This difference necessitates process modifications to maintain comparable conversion and selectivity at larger scales.

Waste heat recovery systems have become increasingly important for improving process economics and reducing environmental impact. Heat exchangers capture thermal energy from the hot reaction mixture and use it to preheat incoming reactants or generate process steam [10] [13]. These systems can reduce overall energy consumption by 15-25% while simultaneously improving temperature control.

Impurity Profiling and Regulatory Compliance

The production of pharmaceutical-grade 3,5-dinitrosalicylic acid requires comprehensive impurity profiling and adherence to stringent regulatory standards. Impurity formation during nitration can occur through several pathways including incomplete nitration, over-nitration, oxidative degradation, and contamination from residual reagents [16] [17] [18].

Table 4: Quality Control Specifications and Impurity Limits

| Parameter | Specification Limit | Test Method | Typical Result |

|---|---|---|---|

| Purity (by HPLC) | ≥ 97.0% | HPLC-UV | 98.5-99.2% |

| Melting Point | 170-174°C | DSC/Melting Point | 171-173°C |

| Water Content (KF) | ≤ 1.0% | Karl Fischer | 0.3-0.8% |

| Sulfuric Acid Residue | ≤ 0.5% | Ion Chromatography | 0.1-0.3% |

| Nitric Acid Residue | ≤ 0.2% | Ion Chromatography | 0.05-0.15% |

| 5-Nitrosalicylic Acid | ≤ 2.0% | HPLC-UV | 0.8-1.5% |

| 3-Nitrosalicylic Acid | ≤ 1.5% | HPLC-UV | 0.5-1.0% |

| Unreacted Salicylic Acid | ≤ 0.5% | HPLC-UV | 0.1-0.3% |

| Dinitro Compounds | ≤ 0.3% | HPLC-UV | 0.05-0.2% |

| Heavy Metals | ≤ 20 ppm | ICP-MS | 5-15 ppm |

| Chloride Content | ≤ 50 ppm | Ion Chromatography | 10-30 ppm |

| pH (10% solution) | 1.3-1.8 | pH meter | 1.4-1.7 |

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) serves as the primary analytical method for purity determination and impurity quantification [19] [20] [21]. The method employs reverse-phase columns with acidic mobile phases to achieve adequate separation of 3,5-dinitrosalicylic acid from structurally related impurities including mononitro isomers and unreacted starting material [22] [23].

Validation of analytical methods follows International Conference on Harmonisation (ICH) guidelines, requiring demonstration of specificity, linearity, accuracy, precision, detection limits, and robustness [20] [21]. Detection limits for impurity analysis typically range from 0.05-0.1% relative to the main component, with quantitation limits of 0.1-0.2% [19] [20]. These sensitivity levels ensure adequate detection of impurities that may impact product safety or efficacy.

Regulatory compliance requires comprehensive documentation of manufacturing processes, quality control procedures, and batch release criteria [18] [24]. Drug master files must include detailed information about synthetic routes, process controls, analytical methods, and stability data [18]. Changes to approved manufacturing processes require regulatory notification and, in some cases, formal approval before implementation [17] [18].

Recent regulatory focus on nitrosamine impurities has necessitated enhanced analytical capabilities and risk assessment procedures [17] [25] [18]. Although 3,5-dinitrosalicylic acid itself is not a nitrosamine, the nitration process and subsequent purification steps must be evaluated for potential nitrosamine formation [17] [24]. Risk assessments consider all process steps, including reagent sources, reaction conditions, and purification procedures that might introduce or form nitrosamine impurities [18] [26].

Stability testing protocols evaluate potential degradation pathways and establish appropriate storage conditions and shelf life limits [27] [28]. Studies typically encompass accelerated and long-term storage conditions under various temperature and humidity conditions [29] [30]. Degradation products are identified and quantified to ensure they remain within acceptable limits throughout the proposed shelf life.

Purity

XLogP3

Exact Mass

LogP

Appearance

Melting Point

Storage

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 38 of 91 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 53 of 91 companies with hazard statement code(s):;

H302 (90.57%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (86.79%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (15.09%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (84.91%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

46506-88-1

Wikipedia

General Manufacturing Information

Dates

2: Machado A, Maneiras R, Bordalo AA, Mesquita RBR. Monitoring glucose, calcium, and magnesium levels in saliva as a non-invasive analysis by sequential injection multi-parametric determination. Talanta. 2018 Aug 15;186:192-199. doi: 10.1016/j.talanta.2018.04.055. Epub 2018 Apr 22. PubMed PMID: 29784349.

3: Ga'al H, Fouad H, Tian J, Hu Y, Abbas G, Mo J. Synthesis, characterization and efficacy of silver nanoparticles against Aedes albopictus larvae and pupae. Pestic Biochem Physiol. 2018 Jan;144:49-56. doi: 10.1016/j.pestbp.2017.11.004. Epub 2017 Nov 13. PubMed PMID: 29463408.

4: Madu JO, Agboola BO. Bioethanol production from rice husk using different pretreatments and fermentation conditions. 3 Biotech. 2018 Jan;8(1):15. doi: 10.1007/s13205-017-1033-x. Epub 2017 Dec 11. PubMed PMID: 29259890; PubMed Central PMCID: PMC5723577.

5: Nafiu MO, Ashafa AOT. Antioxidant and Inhibitory Effects of Saponin Extracts from Dianthus basuticus Burtt Davy on Key Enzymes Implicated in Type 2 Diabetes In vitro. Pharmacogn Mag. 2017 Oct-Dec;13(52):576-582. doi: 10.4103/pm.pm_583_16. Epub 2017 Nov 13. PubMed PMID: 29200716; PubMed Central PMCID: PMC5701394.

6: Yan SM, Shi HZ, Guo QS, Wang J, Wu B, Shi GW, Li MM, Dai DX, Wu MJ. [Studies on hibernation pivotal temperature of Whitmania pigra]. Zhongguo Zhong Yao Za Zhi. 2016 Oct;41(19):3615-3619. doi: 10.4268/cjcmm20161919. Chinese. PubMed PMID: 28925157.

7: Costa Silva LP, Oliveira JP, Keijok WJ, da Silva AR, Aguiar AR, Guimarães MCC, Ferraz CM, Araújo JV, Tobias FL, Braga FR. Extracellular biosynthesis of silver nanoparticles using the cell-free filtrate of nematophagous fungus Duddingtonia flagrans. Int J Nanomedicine. 2017 Aug 31;12:6373-6381. doi: 10.2147/IJN.S137703. eCollection 2017. PubMed PMID: 28919741; PubMed Central PMCID: PMC5587170.

8: Preety, Hooda V. A novel polyurethane/nano ZnO matrix for immobilization of chitinolytic enzymes and optical sensing of chitin. Int J Biol Macromol. 2018 Jan;106:1173-1183. doi: 10.1016/j.ijbiomac.2017.08.114. Epub 2017 Aug 26. PubMed PMID: 28851635.

9: Guo MX, Yang L, Jiang ZW, Peng ZW, Li YF. Al-based metal-organic gels for selective fluorescence recognition of hydroxyl nitro aromatic compounds. Spectrochim Acta A Mol Biomol Spectrosc. 2017 Dec 5;187:43-48. doi: 10.1016/j.saa.2017.05.057. Epub 2017 May 27. PubMed PMID: 28651241.

10: McKee LS. Measuring Enzyme Kinetics of Glycoside Hydrolases Using the 3,5-Dinitrosalicylic Acid Assay. Methods Mol Biol. 2017;1588:27-36. doi: 10.1007/978-1-4939-6899-2_3. PubMed PMID: 28417358.

11: Li D, Yang N, Jin Y, Guo L, Zhou Y, Xie Z, Jin Z, Xu X. Continuous-flow electro-assisted acid hydrolysis of granular potato starch via inductive methodology. Food Chem. 2017 Aug 15;229:57-65. doi: 10.1016/j.foodchem.2017.02.047. Epub 2017 Feb 12. PubMed PMID: 28372216.

12: Bahar E, Akter KM, Lee GH, Lee HY, Rashid HO, Choi MK, Bhattarai KR, Hossain MM, Ara J, Mazumder K, Raihan O, Chae HJ, Yoon H. β-Cell protection and antidiabetic activities of Crassocephalum crepidioides (Asteraceae) Benth. S. Moore extract against alloxan-induced oxidative stress via regulation of apoptosis and reactive oxygen species (ROS). BMC Complement Altern Med. 2017 Mar 29;17(1):179. doi: 10.1186/s12906-017-1697-0. PubMed PMID: 28356096; PubMed Central PMCID: PMC5372275.

13: Karmakar A, Singh B. Spectroscopic and theoretical studies of charge-transfer interaction of 1-(2-pyridylazo)-2-napthol with nitroaromatics. Spectrochim Acta A Mol Biomol Spectrosc. 2017 May 15;179:110-119. doi: 10.1016/j.saa.2017.01.047. Epub 2017 Jan 26. PubMed PMID: 28236682.

14: Zhou C, Xue Y, Ma Y. Cloning, evaluation, and high-level expression of a thermo-alkaline pectate lyase from alkaliphilic Bacillus clausii with potential in ramie degumming. Appl Microbiol Biotechnol. 2017 May;101(9):3663-3676. doi: 10.1007/s00253-017-8110-2. Epub 2017 Feb 9. PubMed PMID: 28184988.

15: Wang C, Qu L, Liu X, Zhao C, Zhao F, Huang F, Zhu Z, Han C. Determination of a metabolite of nifursol in foodstuffs of animal origin by liquid-liquid extraction and liquid chromatography with tandem mass spectrometry. J Sep Sci. 2017 Feb;40(3):671-676. doi: 10.1002/jssc.201600996. Epub 2017 Jan 13. PubMed PMID: 27935246.

16: Wang C, Ma S, Huang Y, Liu L, Fan H, Deng Y. [Characterization and microbial community shifts of rice strawdegrading microbial consortia]. Wei Sheng Wu Xue Bao. 2016 Dec 4;56(12):1856-68. PubMed PMID: 29741851.

17: Wickramaratne MN, Punchihewa JC, Wickramaratne DB. In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina. BMC Complement Altern Med. 2016 Nov 15;16(1):466. PubMed PMID: 27846876; PubMed Central PMCID: PMC5109804.

18: Song HT, Gao Y, Yang YM, Xiao WJ, Liu SH, Xia WC, Liu ZL, Yi L, Jiang ZB. Synergistic effect of cellulase and xylanase during hydrolysis of natural lignocellulosic substrates. Bioresour Technol. 2016 Nov;219:710-715. doi: 10.1016/j.biortech.2016.08.035. Epub 2016 Aug 12. PubMed PMID: 27560367.

19: Fan X, Gao Y, He W, Hu H, Tian M, Wang K, Pan S. Production of nano bacterial cellulose from beverage industrial waste of citrus peel and pomace using Komagataeibacter xylinus. Carbohydr Polym. 2016 Oct 20;151:1068-1072. doi: 10.1016/j.carbpol.2016.06.062. Epub 2016 Jun 16. PubMed PMID: 27474656.

20: Visvanathan R, Jayathilake C, Liyanage R. A simple microplate-based method for the determination of α-amylase activity using the glucose assay kit (GOD method). Food Chem. 2016 Nov 15;211:853-9. doi: 10.1016/j.foodchem.2016.05.090. Epub 2016 May 20. PubMed PMID: 27283705.